Cas no 2228921-29-5 (2-2-(methylsulfanyl)phenylethane-1-thiol)

2-2-(methylsulfanyl)phenylethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-2-(methylsulfanyl)phenylethane-1-thiol
- EN300-1756769
- 2228921-29-5
- 2-[2-(methylsulfanyl)phenyl]ethane-1-thiol
-
- インチ: 1S/C9H12S2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3
- InChIKey: FTCOVGHXUXVBRS-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC=CC=1CCS
計算された属性
- せいみつぶんしりょう: 184.03804273g/mol
- どういたいしつりょう: 184.03804273g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26.3Ų
2-2-(methylsulfanyl)phenylethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756769-5.0g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1756769-1.0g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1756769-0.25g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 0.25g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1756769-1g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1756769-10g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 10g |
$4052.0 | 2023-09-20 | ||
Enamine | EN300-1756769-5g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 5g |
$2732.0 | 2023-09-20 | ||
Enamine | EN300-1756769-2.5g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 2.5g |
$1848.0 | 2023-09-20 | ||
Enamine | EN300-1756769-0.05g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 0.05g |
$792.0 | 2023-09-20 | ||
Enamine | EN300-1756769-10.0g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1756769-0.1g |
2-[2-(methylsulfanyl)phenyl]ethane-1-thiol |
2228921-29-5 | 0.1g |
$829.0 | 2023-09-20 |
2-2-(methylsulfanyl)phenylethane-1-thiol 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2-2-(methylsulfanyl)phenylethane-1-thiolに関する追加情報
Recent Advances in the Study of 2228921-29-5 and 2-2-(methylsulfanyl)phenylethane-1-thiol in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 2228921-29-5 and the specific product name 2-2-(methylsulfanyl)phenylethane-1-thiol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are being investigated for their potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their chemical properties, biological activities, and potential therapeutic benefits.
Recent studies have focused on the synthesis and characterization of 2228921-29-5, a compound that exhibits unique structural features and reactivity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and confirm its purity. The compound's stability under various physiological conditions has also been a subject of investigation, as this property is crucial for its potential use in pharmaceutical formulations.
2-2-(methylsulfanyl)phenylethane-1-thiol, on the other hand, has been studied for its intriguing biological activities. Preliminary in vitro studies have demonstrated its ability to modulate specific enzymatic pathways, suggesting its potential as a lead compound for the development of enzyme inhibitors. Furthermore, its thiol functional group has been shown to participate in redox reactions, which may contribute to its antioxidant properties. These findings open new avenues for exploring its therapeutic potential in oxidative stress-related disorders.
In addition to their individual properties, the interaction between 2228921-29-5 and 2-2-(methylsulfanyl)phenylethane-1-thiol has been a topic of recent research. Computational modeling and molecular docking studies have been conducted to predict their binding affinities and potential synergistic effects. These studies suggest that the combination of these compounds may enhance their biological activities, offering a promising strategy for multi-target drug design.
The pharmacological evaluation of these compounds has also extended to in vivo models. Animal studies have provided preliminary evidence of their safety profiles and pharmacokinetic properties. While further research is needed to fully understand their mechanisms of action and optimize their therapeutic efficacy, these early results are encouraging and warrant continued investigation.
In conclusion, the latest research on 2228921-29-5 and 2-2-(methylsulfanyl)phenylethane-1-thiol highlights their potential as valuable tools in chemical biology and pharmaceutical development. Their unique chemical properties and biological activities make them promising candidates for further exploration in drug discovery. Future studies should focus on elucidating their precise mechanisms of action, optimizing their synthetic routes, and evaluating their therapeutic potential in clinical settings.
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